1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid is a chemical compound with a complex structure that includes a pyrrolidine ring, a carboxylic acid group, and a 3,3-dimethyl-2-oxobutyl side chain
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The 3,3-dimethyl-2-oxobutyl side chain can be introduced through subsequent chemical reactions, such as alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen or the carboxylic acid group can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions may involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include esters and amides.
Reduction products include piperidine derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:
Pyrrolidine-3-carboxylic acid: Lacks the 3,3-dimethyl-2-oxobutyl side chain.
Piperidine-3-carboxylic acid: Has a piperidine ring instead of a pyrrolidine ring.
Isoquinoline-1,3-dione derivatives: Similar ring structures but different side chains.
Uniqueness: The presence of the 3,3-dimethyl-2-oxobutyl side chain makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEKGLMNVIEVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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